Dimethylethylamine-N-oxide

Overview

Description

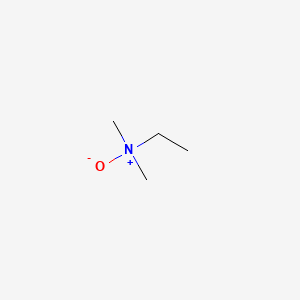

Dimethylethylamine-N-oxide, also known as N,N-dimethylethanamine oxide, belongs to the class of organic compounds known as trialkyl amine oxides . It is identified with the CAS number 31820-06-1 . It is mainly used for research and development purposes .

Synthesis Analysis

2-Alkoxy-N,N-dimethylethylamines were prepared from the reaction of alkyl chlorides with 2-dimethylaminoethanol in the presence of potassium hydroxide. Amine oxide surfactants were prepared by oxidation of 1 with hydrogen peroxide .Molecular Structure Analysis

The molecular formula of Dimethylethylamine-N-oxide is C4H11NO . The molecular weight is 89.14 .Chemical Reactions Analysis

Amine oxides are exothermic, second-order reaction products of tertiary amines and hydrogen peroxide . The nature of the tertiary amine in amine oxides may be aliphatic, aromatic, heterocyclic, alicyclic or a combination thereof .Scientific Research Applications

Absorption and Metabolism

Dimethylethylamine (DMEA) is rapidly absorbed and metabolized in the body, transforming mainly into Dimethylethylamine-N-oxide (DMEAO) through N-oxidation. This process is evident in both humans and animals, with different elimination phases in urine (Hartwig, 2016). Lundh et al. (1991) further elucidate this metabolism, showing that inhaled DMEA is excreted as both the original amine and its metabolite DMEAO, with the latter comprising a significant portion of the excreted compounds (Lundh, Ståhlbom, Akesson, 1991).

Analytical Methods

Lundh, Akesson, and Ståhlbom (1991) developed sensitive gas-liquid chromatographic methods for determining DMEA in air and DMEAO in plasma and urine. These methods offer precise measurements, crucial for monitoring environmental and biological exposure to DMEA and its metabolite (Lundh, Akesson, Ståhlbom, 1991).

Surfactant Properties

The synthesis and properties of amine oxide surfactants, specifically 2-alkoxy-N,N-Dimethylethylamines, reveal their potential as effective foam stabilizers and their stability in varying temperatures, as investigated by Hayashi et al. (1985) (Hayashi, Shirai, Shimizu, Nagano, Teramura, 1985).

Interaction with Other Compounds

Lundh, Akesson, and Skerfving (1995) studied the effect of trimethylamine (TMA) on the metabolism of DMEA. Their research highlights the complexity of metabolic interactions and the impact of dietary intake on DMEA metabolism (Lundh, Akesson, Skerfving, 1995).

Industrial Applications

DMEA and DMEAO are extensively used in industrial settings, such as in iron foundries and the manufacturing of quantum well structures. The determination of DMEA in these environments and its role in technological applications are critical for understanding its broader industrial impact (Hansén, Sollenberg, Uggla, 1985); (Courboulès, Deparis, Massies, Leroux, Grattepain, 1994).

Nanoparticle Synthesis

In the field of nanotechnology, dimethylethylamine alane is utilized for synthesizing aluminum nanoparticles, demonstrating its significance in advanced material science and engineering (Meziani, Bunker, Lu, Li, Wang, Guliants, Quinn, Sun, 2009).

Safety And Hazards

Safety data sheets suggest that exposure to Dimethylethylamine-N-oxide should be avoided. In case of contact, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name |

N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4-5(2,3)6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECBYDXMJQGFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185689 | |

| Record name | Dimethylethylamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylethylamine-N-oxide | |

CAS RN |

31820-06-1 | |

| Record name | Dimethylethylamine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylethylamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

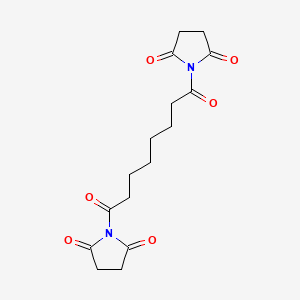

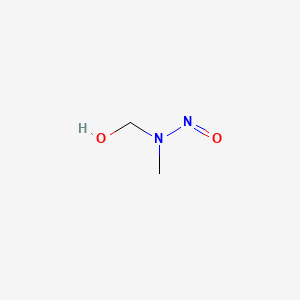

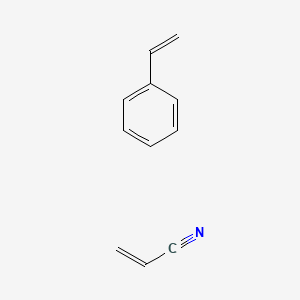

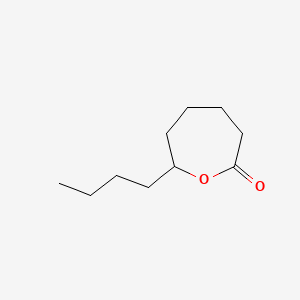

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

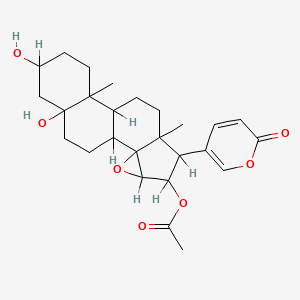

![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1196127.png)